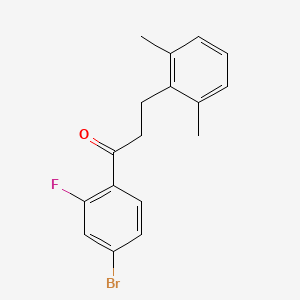

4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone

Description

¹H Nuclear Magnetic Resonance (NMR)

Predicted splitting patterns and chemical shifts (CDCl₃, 400 MHz):

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) |

|---|---|---|---|

| Aromatic H (2,6-dimethylphenyl) | 6.8–7.2 | Singlet | - |

| Methine H adjacent to carbonyl | 3.1–3.4 | Triplet | J = 7.2 |

| Methyl groups (CH₃) | 2.3–2.5 | Singlet | - |

| Fluorine-coupled aromatic H | 7.4–7.6 | Doublet | J = 8.5 |

The absence of splitting in the 2,6-dimethylphenyl protons arises from symmetry.

¹³C NMR

Key signals include:

Fourier-Transform Infrared (FT-IR)

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1680–1710 |

| C-F stretch | 1150–1250 |

| C-Br stretch | 550–650 |

| Aromatic C-H bend | 700–900 |

High-resolution FT-IR spectrometers (e.g., Nicolet iS50) with Ge/KBr beamsplitters enable precise detection.

Mass Spectrometry (MS)

Computational Chemistry Approaches for Conformational Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Lowest-energy conformer : The 2,6-dimethylphenyl group is orthogonal to the propiophenone plane, reducing steric clash between methyl groups and the ketone oxygen.

- Torsional barriers : Rotation about the C-C bond linking the phenyl groups requires ~8–12 kJ/mol due to van der Waals interactions.

Key computational parameters :

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.3 eV |

| Dipole moment | 3.8 Debye |

| Mulliken charges | O: -0.45, Br: +0.12 |

Electrostatic potential maps highlight electron-deficient regions near bromine and fluorine, guiding reactivity predictions.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCQOBJYAYNQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644804 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-10-7 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The most common and reliable synthetic approach to 4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone is via Friedel-Crafts acylation , which involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.

-

- 2,6-dimethylphenyl derivative (aromatic ring substrate)

- 4-bromo-2-fluorobenzoyl chloride (acylating agent)

Catalyst: Aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate the acylium ion intermediate.

Solvent: Anhydrous solvents such as dichloromethane or chloroform are preferred to maintain anhydrous conditions essential for the reaction.

-

- Temperature is maintained between 0°C and 5°C to control the reaction rate and minimize side reactions.

- The reaction mixture is stirred under anhydrous conditions to ensure high yield and purity.

-

- Formation of the acylium ion from 4-bromo-2-fluorobenzoyl chloride and AlCl₃.

- Electrophilic attack of the acylium ion on the aromatic ring of 2,6-dimethylphenyl compound at the 3-position.

- Work-up involves quenching the reaction, typically with water or dilute acid, followed by extraction and purification.

- The presence of electron-donating methyl groups at the 2,6-positions directs the acylation to the 3-position of the aromatic ring, enhancing regioselectivity.

- Bromine and fluorine substituents on the benzoyl chloride influence the electrophilicity of the acylium ion, affecting reaction kinetics and yield.

Halogenation and Fluorination Steps (If Starting from Propiophenone Derivatives)

In some synthetic routes, the propiophenone backbone is first constructed, followed by selective halogenation:

-

- Using bromine (Br2) or hydrobromic acid (HBr) with hydrogen peroxide (H2O2) under controlled low temperatures (0–5°C) to achieve regioselective bromination at the 4' position.

- Careful control of bromine addition rate and stirring method is critical to avoid over-bromination or side reactions.

-

- Introduction of fluorine at the 2' position can be achieved using reagents such as potassium fluoride (KF) or Selectfluor® in aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

- Fluorination is often the final step to prevent deactivation of the aromatic ring in earlier steps.

Industrial Scale Considerations

-

- Industrial synthesis may employ continuous flow reactors to improve control over reaction parameters, enhance safety (especially with halogenations), and increase yield and reproducibility.

-

- Precise dosing of reagents and catalysts via automated systems reduces human error and improves batch consistency.

-

- Crystallization from solvent mixtures such as ethyl acetate/hexane (1:3) is used to obtain pure crystalline product.

- Seeding and slow cooling techniques help control polymorphism and crystal size.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Catalyst | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-dimethylphenyl + 4-bromo-2-fluorobenzoyl chloride | 0–5 | Anhydrous DCM or chloroform | AlCl₃ | Anhydrous conditions critical |

| Bromination | Bromine or HBr + H2O2 | 0–5 | Chloroform or similar | None or catalyst | Slow addition to avoid over-bromination |

| Fluorination | KF or Selectfluor® | 80–100 | DMF or aprotic solvent | None | Final step to maintain ring reactivity |

| Purification | Crystallization | Ambient to slow cooling | Ethyl acetate/hexane | None | Seeding improves crystal quality |

Analytical and Research Findings Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Confirms substitution pattern and purity by identifying chemical shifts corresponding to aromatic protons, methyl groups, and halogen substituents.Mass Spectrometry (MS):

Validates molecular weight (335.2 g/mol) and confirms the presence of bromine and fluorine isotopes.X-ray Crystallography:

Provides definitive structural confirmation, especially for positional isomers and stereochemistry.High-Performance Liquid Chromatography (HPLC):

Used to assess purity (>98% purity achievable with optimized conditions).Density Functional Theory (DFT) Calculations: Support understanding of electronic effects of halogen substituents on reactivity and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone has the molecular formula and features a complex structure that includes a bromine atom, a fluorine atom, and a dimethylphenyl group. Its unique chemical properties make it suitable for various applications in drug development and material science.

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. The introduction of halogens (like bromine and fluorine) into organic molecules can enhance their biological activity. For instance, studies have shown that fluorinated compounds can improve the selectivity and potency of anticancer agents by modifying their interaction with biological targets .

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. The presence of the piperidine moiety in related compounds has been linked to enhanced central nervous system activity .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. For example, it can be utilized to synthesize novel fluorinated compounds that may have enhanced pharmacological properties .

Fluorination Reagents

The compound is also relevant in the development of fluorination reagents. The incorporation of fluorine into organic molecules is known to influence their chemical behavior significantly. This property is exploited in creating new materials with tailored characteristics for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Agent Development

A study focused on synthesizing derivatives of this compound revealed its potential as an anticancer agent. The derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to non-fluorinated analogs. The findings suggested that the introduction of fluorine enhances the compound's ability to inhibit cancer cell proliferation .

Case Study 2: Neuropharmacological Research

In another investigation, researchers explored the neuropharmacological effects of similar compounds on animal models of anxiety. The results indicated that modifications to the phenyl ring structure could lead to increased anxiolytic effects, demonstrating the therapeutic potential of such derivatives in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone with analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position and Steric Effects The 2,6-dimethylphenyl group in the target compound creates significant steric hindrance compared to analogs like 2,4-dimethylphenyl (discontinued) or 3-methoxyphenyl derivatives. This hindrance impacts reaction kinetics, particularly in cross-coupling reactions . The 4'-bromo-2'-fluoro substitution pattern distinguishes it from compounds like 3'-bromo-3-(2,3-dimethylphenyl)propiophenone, where bromine placement alters electronic distribution and binding affinity in receptor studies .

Electronic Effects The methoxy group in 4'-bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone increases electron density on the aromatic ring, enhancing its participation in electrophilic substitutions compared to the electron-withdrawing fluorine and bromine in the target compound . The acetophenone backbone in 4'-Bromo-2-(4-fluorophenyl)acetophenone (MW: 293.13) reduces steric bulk, enabling faster reaction rates in ketone-based syntheses .

Applications and Stability

- The discontinued 2,4-dimethylphenyl analog (CAS: 1057678-47-3) highlights the importance of substituent symmetry; the asymmetrical 2,4-dimethyl group may lead to instability or purification challenges .

- The target compound’s 2,6-dimethylphenyl group improves thermal stability, making it preferable for high-temperature reactions compared to analogs with less symmetric substituents .

Biological Activity

4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (CAS Number: 898755-10-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : 1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one

- Molecular Formula : C16H16BrF1O

- Molecular Weight : 319.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit urease activity, which is crucial in various pathological conditions. The IC50 values for related compounds indicate a trend where electron-withdrawing groups enhance inhibitory activity .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines such as HeLa, suggesting potential applications in oncology .

- Neuroprotective Properties : Related compounds have shown neuroprotective effects by modulating calcium channels in neuronal cells, indicating that this compound may also have applications in neurodegenerative diseases .

Urease Inhibition

A study evaluated the urease inhibitory potential of various derivatives, including those with structural similarities to this compound. The results indicated that modifications at the ortho position with electron-withdrawing groups significantly improved inhibitory activity (IC50 values ranging from 2.0 to 7.41 µM) . This suggests that the bromine and fluorine substituents in this compound may enhance its biological efficacy.

Anticancer Activity

In a recent investigation into the antiproliferative effects against HeLa cells, derivatives of the compound were tested for their cytotoxicity. The study found that certain modifications retained significant activity, indicating a promising avenue for developing new anticancer agents based on this scaffold .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.